molecular formula C11H16ClN B6254358 (2R)-2-phenylpiperidine hydrochloride CAS No. 58613-58-4

(2R)-2-phenylpiperidine hydrochloride

Cat. No.: B6254358
CAS No.: 58613-58-4
M. Wt: 197.7
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Description

(2R)-2-phenylpiperidine hydrochloride is a chiral piperidine derivative that serves as a critical synthetic intermediate and pharmacophore in medicinal chemistry and drug discovery research. Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The specific stereochemistry of the (2R) enantiomer is often essential for achieving targeted interaction with biological systems, making it a valuable compound for developing stereoselective synthetic routes and for probing receptor binding sites . Phenylpiperidine derivatives have a significant role in various aspects of medicine, particularly in the development of compounds that target the central nervous system . As a member of the phenylpiperidine chemical class, this compound shares a structural motif with a range of pharmacologically active agents, underpinning its utility as a key starting material for the preparation of more complex molecules. Researchers employ it in the synthesis of potential drug candidates, including phenylpiperidinyl indole derivatives, which are being investigated for immunomodulatory applications . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and in accordance with all applicable safety regulations.

Properties

CAS No.

58613-58-4

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

Asymmetric Synthetic Methodologies for 2r 2 Phenylpiperidine and Its Hydrochloride Salt

Stereoselective Alkylation and Arylation Approaches

Stereoselective alkylation and arylation of pre-existing piperidine (B6355638) rings or their precursors represent a direct approach to installing the desired phenyl group at the C2 position. One notable strategy involves the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. This method utilizes a chiral ligand to dynamically resolve a racemic mixture of the lithiated piperidine, allowing for the enantioselective introduction of a wide range of electrophiles, including aryl groups. For instance, the use of specific chiral ligands can lead to the synthesis of either enantiomer of 2-substituted piperidines with high enantiomeric ratios. nih.gov

Another approach involves the diastereoselective alkylation of chiral, non-racemic bicyclic lactams, which can be derived from the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol. rsc.org The resulting lactams can then be further manipulated to yield the desired 2-phenylpiperidine (B1215205) enantiomer. rsc.org The stereoselectivity of alkylation reactions on piperazine-based scaffolds has also been investigated using quantum chemistry calculations, revealing that the facial discrimination is influenced by a delicate balance between steric hindrance and the conformational control of the piperazine (B1678402) ring. benjamin-bouvier.fr

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination offers a powerful tool for the construction of chiral amines, including 2-phenylpiperidine. This strategy typically involves the condensation of a ketone or aldehyde with an amine, followed by the stereoselective reduction of the resulting imine or enamine intermediate. A prominent example is the double reductive amination (DRA) of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.it By using sugar-derived dicarbonyl substrates, the desired absolute configurations of stereocenters can be established. chim.it

Furthermore, a rhodium-catalyzed reductive transamination reaction has been developed for the synthesis of various chiral piperidines from simple pyridinium (B92312) salts. researchgate.net This method demonstrates the potential of using readily available starting materials to access valuable chiral building blocks.

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution remains a widely employed method for obtaining enantiomerically pure compounds when a racemic mixture is synthesized. This process involves the separation of a racemate into its individual enantiomers. wikipedia.org

The most common method is diastereomeric salt formation , where the racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgnumberanalytics.com These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.orgnumberanalytics.com After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Another technique is preferential crystallization , where one enantiomer is selectively crystallized from a racemic solution. numberanalytics.com This can be induced by seeding the solution with crystals of the desired enantiomer. wikipedia.org

Chiral chromatography , including high-performance liquid chromatography (HPLC) and gas chromatography (GC), utilizes a chiral stationary phase to separate enantiomers based on their differential interactions with the stationary phase. numberanalytics.comnih.gov

More advanced techniques like attrition-enhanced deracemization (Viedma ripening) can be used for chiral compounds that form conglomerates, allowing for the efficient resolution without a chiral resolving agent by grinding the solid racemate under racemizing conditions. pharmtech.com

Enantioselective Catalytic Synthesis

The development of enantioselective catalytic methods provides a more efficient and atom-economical approach to chiral molecules compared to classical resolution. These methods utilize small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.

Organocatalytic Routes for Piperidine Ring Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Hybrid bio-organocatalytic cascades have been developed for the synthesis of 2-substituted piperidines. nih.gov These cascades can utilize enzymes like transaminases to generate key reactive intermediates for subsequent complexity-building reactions, such as the Mannich reaction. nih.gov

Transition-Metal Catalyzed Asymmetric Hydrogenation and Reduction

Transition metal-catalyzed asymmetric hydrogenation is a highly effective method for the synthesis of chiral compounds. nih.gov This approach involves the use of a chiral transition metal complex to catalyze the addition of hydrogen across a double bond in a stereoselective manner.

A significant advancement in the synthesis of chiral piperidines is the iridium-catalyzed asymmetric hydrogenation of pyridinium salts. capes.gov.brrsc.org The activation of simple pyridines as their corresponding pyridinium salts is a key feature of this strategy, as it overcomes substrate inhibition and enhances reactivity. capes.gov.br This method has been successfully applied to the synthesis of chiral 2-substituted piperidines with high enantioselectivity. capes.gov.brnih.gov

Different chiral ligands have been developed to optimize the enantioselectivity of this transformation. For example, the use of the chiral phosphole-based MP²-SEGPHOS ligand has proven effective for the hydrogenation of N-alkyl-2-arylpyridinium salts. nih.gov Another successful ligand, MeO-BoQPhos, has been used in the iridium-catalyzed enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts, achieving high levels of enantioselectivity. nih.gov

The following table summarizes the results of Iridium-catalyzed asymmetric hydrogenation of various pyridinium salts to yield chiral piperidines.

SubstrateCatalyst SystemProductEnantiomeric Excess (ee) / Enantiomeric Ratio (er)Reference
2-substituted pyridinium salts[Ir(cod)Cl]₂ / synphos2-substituted piperidinesup to 93% ee capes.gov.br
N-alkyl-2-arylpyridinium saltsIridium / MP²-SEGPHOS2-aryl-substituted piperidinesHigh nih.gov
5-hydroxypicolinate pyridinium saltsIridium catalystcis-configurated hydroxypiperidine estersup to 97% ee rsc.org
2-alkyl N-benzylpyridinium salts[Ir(COD)Cl]₂ / MeO-BoQPhos2-alkyl piperidinesup to 93:7 er nih.gov

This dearomatization strategy exhibits a broad substrate scope, allowing for the synthesis of valuable piperidine derivatives with various functionalities. rsc.org The resulting enantioenriched piperidines can be readily converted into biologically interesting molecules. nih.gov

Rhodium-Catalyzed Olefin Hydrogenation for Piperidine Precursors

Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for establishing stereocenters. In the context of piperidine synthesis, this method is often applied to precursors like tetrahydropyridines or functionalized pyridinium salts. A notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This process uses a dihydropyridine (B1217469), which acts as a key coupling partner, to access 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govacs.org Subsequent reduction of the tetrahydropyridine (B1245486) intermediate yields the final piperidine product. nih.govacs.org

Another strategy is the transfer hydrogenation of N-benzylpyridinium salts. dicp.ac.cn This method utilizes a formic acid/triethylamine mixture as the hydrogen source and an in situ generated catalyst from [RhCp*Cl2]2. dicp.ac.cn This technique facilitates a reductive transamination reaction, allowing for the synthesis of a variety of chiral piperidines from simple pyridinium salts with high diastereo- and enantio-selectivities. dicp.ac.cn The reaction is scalable and tolerates numerous functional groups. dicp.ac.cn

The asymmetric hydrogenation of specifically substituted enamides also presents an efficient route. For instance, rhodium-catalyzed hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, using chiral ligands like JoSoPhos, can produce 3-aminopiperidine derivatives in high yields (up to 92%) and enantiomeric excesses (up to 96% ee after crystallization). researchgate.net While not directly yielding 2-phenylpiperidine, this demonstrates the effectiveness of rhodium catalysis in creating chiral centers within the piperidine ring from olefin precursors.

Method Catalyst/Ligand Precursor Key Features Reference
Asymmetric Reductive HeckRhodium catalystPhenyl pyridine-1(2H)-carboxylateHigh yield and enantioselectivity; wide functional group tolerance. nih.govacs.org nih.govacs.org
Transfer Hydrogenation[RhCp*Cl2]2N-benzylpyridinium saltsReductive transamination; excellent diastereo- and enantioselectivity. dicp.ac.cn dicp.ac.cn
Enamide HydrogenationRh/JoSoPhosN-(1-benzylpiperidin-3-yl)enamidesAtom-economical; high yields and enantiomeric excesses. researchgate.net researchgate.net
Palladium-Catalyzed Cyclization and Hydrogenation Pathways

Palladium catalysis offers versatile pathways for constructing the piperidine ring through cyclization and subsequent hydrogenation. A prominent strategy involves the palladium-catalyzed C-H activation of precursors like 2-phenylpyridine (B120327). nih.gov This methodology allows for functionalization at the ortho position, which can be a key step in a multi-step synthesis. For example, Pd(OAc)2 can catalyze the hydroxylation or acylation of the phenyl ring, introducing handles for further transformations. nih.gov

A more direct approach is the palladium-catalyzed reductive cyclization of substrates containing nitro groups and alkenyl functionalities. This has been demonstrated in the synthesis of pyrroloindoles from 2,3-dinitro-1,4-dialkenylbenzenes, where a double reductive cyclization is mediated by palladium catalysts like Pd(OAc)2 with phosphine (B1218219) ligands (e.g., dppp) or Pd(dba)2-PPh3, using carbon monoxide as the reductant. nih.gov This concept can be adapted for piperidine synthesis by designing appropriate nitro-alkene precursors that, upon reductive cyclization, form the piperidine ring.

Furthermore, palladium-catalyzed coupling reactions are instrumental in building the necessary carbon skeleton prior to cyclization. For example, a de novo synthesis of C3-arylated benzo[b]thiophenes employs a Pd-catalyzed coupling of N-tosylhydrazones with a bromo-sulfane derivative, followed by a PIFA-mediated cyclization. rsc.org A similar sequence involving palladium-catalyzed cross-coupling to create a suitable amino-alkene followed by an intramolecular cyclization and hydrogenation represents a viable, flexible route to substituted piperidines.

Strategy Catalyst System Mechanism Application Reference
C-H ActivationPd(OAc)2Pyridine-directed ortho-functionalizationSynthesis of functionalized 2-phenylpyridine precursors. nih.gov nih.gov
Reductive CyclizationPd(OAc)2/dppp or Pd(dba)2/PPh3Double reductive cyclization of dinitro-dialkenyl precursors using CO. nih.govSynthesis of heterocyclic systems, adaptable for piperidines. nih.gov nih.gov
Coupling/CyclizationPalladium Catalyst / PIFAPd-catalyzed coupling to form precursor, followed by cyclization. rsc.orgFlexible synthesis of complex heterocyclic scaffolds. rsc.org rsc.org
Copper-Catalyzed Asymmetric Hydroamination

Copper-catalyzed reactions provide an effective and economical approach to synthesizing chiral amines. chinesechemsoc.org Asymmetric hydroamination, in particular, is an atom-economic method for creating β-stereogenic amines from alkenes. chinesechemsoc.org A notable development is the copper-catalyzed asymmetric formal hydroaminomethylation of vinylarenes with N,O-acetals. chinesechemsoc.org This reaction, utilizing a chiral copper catalyst generated in situ from Cu(OAc)2 and a chiral bisphosphine ligand like (S,S)-Ph-BPE, produces chiral β-branched alkylamines in high yields and with excellent enantioselectivity. chinesechemsoc.org The copper catalyst serves a dual role: it facilitates the formation of an alkylcopper nucleophile from the alkene and generates a methylene (B1212753) imine electrophile from the N,O-acetal. chinesechemsoc.org

While direct intramolecular hydroamination to form piperidines is a known process, achieving high enantioselectivity can be challenging. However, the principles of copper-catalyzed asymmetric reactions, such as the synthesis of P-chiral aminophosphinites from diarylphosphines and hydroxylamines, highlight the potential of copper catalysis in controlling stereochemistry. nih.gov In this latter case, a copper(I) complex with a chiral FOXAP ligand enables a dynamic kinetic asymmetric transformation to achieve high enantioselectivity. nih.gov Adapting such highly stereoselective copper-catalyzed processes to the intramolecular cyclization of amino-alkenes is a promising strategy for synthesizing (2R)-2-phenylpiperidine.

Biocatalytic Pathways for Stereoselective Piperidine Synthesis

Biocatalysis has emerged as a powerful and sustainable tool for synthesizing complex molecules with exceptional selectivity. nih.gov Enzymes offer superior regio-, stereo-, and enantioselectivity under mild reaction conditions, often shortening synthetic routes. nih.gov For the synthesis of chiral amines and piperidines, imine reductases (IREDs) and reductive aminases (RedAms) are particularly relevant. nih.gov These NADPH-dependent oxidoreductases catalyze the asymmetric reduction of imines or the direct reductive amination of ketones to produce chiral amines with high stereopurity. nih.gov

A novel two-stage process combines biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of complex piperidines. news-medical.net In the first step, an enzyme selectively hydroxylates a specific C-H bond on the piperidine ring. news-medical.net This is followed by a nickel-electrocatalyzed radical cross-coupling step to form new carbon-carbon bonds, enabling the modular construction of complex, 3D-structured piperidines that were previously difficult to access. news-medical.net

Furthermore, scaffold-forming enzymes can be used to construct the core N-heterocycle with precise stereochemical control. nih.gov For example, enzymes that perform Pictet-Spengler reactions can form tetrahydroisoquinoline scaffolds, and similar enzymatic strategies can be envisioned or engineered for piperidine synthesis from acyclic precursors. nih.gov

Biocatalytic Method Enzyme Class Reaction Type Key Advantage Reference
Asymmetric ReductionImine Reductases (IREDs)Imine reduction / Reductive aminationSuperior enantioselectivity for chiral amine synthesis. nih.gov nih.gov
C-H Oxidation/CouplingHydroxylating EnzymesC-H oxidation followed by radical cross-couplingAccess to previously inaccessible complex piperidines. news-medical.net news-medical.net
Scaffold Formatione.g., Pictet-SpenglerasesIntramolecular cyclizationPrecise stereochemical control in ring formation. nih.gov nih.gov

Intramolecular and Intermolecular Cyclization Strategies

Cyclization reactions are fundamental to the synthesis of the piperidine ring. These can be categorized as intramolecular, where a single molecule undergoes ring closure, or intermolecular, often in the form of multicomponent reactions where several molecules assemble to form the ring.

Radical-Mediated Amine Cyclization

Radical cyclization offers a powerful method for forming C-N and C-C bonds under mild conditions. One approach is the electroreductive cyclization of imines with terminal dihaloalkanes. nih.gov In this process, the imine is reduced at a cathode to form a radical anion. This nucleophilic radical anion then attacks the dihaloalkane, leading to a radical intermediate that is further reduced to an anion, which subsequently cyclizes to form the piperidine ring. nih.gov This method has been successfully implemented in flow microreactors, allowing for efficient and scalable synthesis. nih.gov

The mechanism often involves the formation of a cysteinyl radical, which then attacks a vinyl group on a porphyrin ring in a thiol-ene reaction. nih.gov This principle can be applied to the cyclization of amino-alkenes, where a nitrogen- or carbon-centered radical initiates the ring-closing process onto an appropriately positioned double bond. The generation of the initial radical can be achieved through various means, including the use of radical initiators or photoredox catalysis, providing a versatile entry into piperidine synthesis. nih.gov

Annulation and Multicomponent Reactions

Annulation and multicomponent reactions (MCRs) are highly efficient strategies for constructing complex piperidine scaffolds from simple starting materials in a single step. nih.govacsgcipr.org MCRs, such as the Hantzsch or Bohlmann-Rahtz pyridine (B92270) syntheses, assemble the heterocyclic ring from several simple components, offering high atom economy. acsgcipr.org The resulting pyridine or dihydropyridine can then be reduced to the target piperidine.

A three-component vinylogous Mannich-type reaction (VMR) has been developed, inspired by the biosynthesis of piperidine alkaloids. rsc.org This reaction uses a functionalized dienolate, an amine, and an aldehyde to assemble a chiral dihydropyridinone, which serves as a versatile intermediate for a variety of chiral piperidine compounds. rsc.org

Another powerful annulation strategy is the I2-mediated carbamate (B1207046) annulation. researchgate.net This reaction facilitates the cyclization of hydroxy-substituted alkenylamines into piperidines. The scope of this reaction has been explored with various chiral starting materials, demonstrating its utility in creating stereodefined piperidine rings, although the chemo- and stereoselectivity can be highly dependent on the substrate's existing stereochemistry. researchgate.net

Ring Expansion and Contraction Methodologies

The construction of the piperidine ring through the modification of existing ring systems, either by expansion of smaller rings or contraction of larger ones, represents an elegant and often efficient approach to substituted piperidines.

A notable strategy for the asymmetric synthesis of functionalized 2-phenylpiperidines involves the ring expansion of smaller heterocyclic precursors, such as pyrrolidines. A powerful example of this is the catalytic asymmetric deprotonation-aldehyde trapping-ring expansion of N-Boc pyrrolidine (B122466). This methodology provides a concise route to various stereoisomers of β-hydroxy piperidines. nih.govnih.gov

The key steps of this transformation, as applied in the synthesis of a precursor to molecules like (+)-L-733,060, are outlined below:

Asymmetric Deprotonation: A chiral lithium amide base, such as one derived from a chiral amine, is used to deprotonate N-Boc pyrrolidine enantioselectively. This generates a chiral, non-racemic lithium enolate.

Aldehyde Trapping: The chiral enolate is then reacted with an aldehyde (in this case, benzaldehyde) to form a β-hydroxy pyrrolidine derivative with high diastereoselectivity.

Ring Expansion: The resulting amino alcohol undergoes a ring expansion sequence. This typically involves the conversion of the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) followed by a base-mediated or thermally induced intramolecular nucleophilic substitution, where the nitrogen atom attacks the carbon bearing the leaving group, leading to the expansion of the five-membered pyrrolidine ring to a six-membered piperidine ring.

This method is particularly advantageous as it allows for the stereocontrolled introduction of substituents at both the C2 and C3 positions of the piperidine ring, starting from a readily available cyclic precursor.

Another approach to ring expansion involves the use of aziridinium (B1262131) ions. For instance, the alkylative ring-opening of a bicyclic aziridinium ion, generated from a 4-hydroxybutylaziridine, with an organocuprate reagent has been shown to yield 2-alkylsubstituted piperidines. While not directly demonstrated for a phenyl substituent, this method highlights the potential of aziridine (B145994) ring expansion strategies.

Methodologies involving the contraction of larger heterocyclic rings to form the piperidine skeleton are less commonly reported for the specific synthesis of (2R)-2-phenylpiperidine. In principle, reactions such as the Favorskii rearrangement of α-halo-azacycloheptanones or the Wolff rearrangement of α-diazo-azacycloheptanones could be envisioned as potential routes. However, specific applications of these methods to the asymmetric synthesis of (2R)-2-phenylpiperidine are not well-documented in the current scientific literature. Similarly, the ring contraction of larger nitrogen-containing heterocycles like diazepines to piperidines is a known transformation, but its application for the targeted synthesis of (2R)-2-phenylpiperidine remains an area with limited exploration.

Total Synthesis Strategies of Complex Molecules Featuring the (2R)-2-phenylpiperidine Moiety

The (2R)-2-phenylpiperidine unit is a key structural component in several complex and pharmacologically significant molecules. The total synthesis of these compounds showcases a variety of sophisticated strategies for the construction and incorporation of this chiral motif.

(+)-CP-99,994 is a potent and selective antagonist of the human neurokinin-1 (NK-1) receptor, which has been investigated for its potential in treating pain, inflammation, and depression. Its structure features a cis-2,3-disubstituted piperidine core.

Several total syntheses of (+)-CP-99,994 have been reported. One efficient approach utilizes a samarium(II) iodide (SmI₂) induced reductive coupling of an N-tert-butanesulfinyl imine with an aldehyde as a key step to establish the required stereochemistry. nih.gov

Key Synthetic Steps for (+)-CP-99,994:

StepDescriptionReagents and Conditions
1Reductive Coupling SmI₂, THF
2Stereoselective Reduction LiBH₄, THF/MeOH
3Mitsunobu Inversion PPh₃, DIAD, DPPA
4Azide Reduction H₂, Pd/C
5N-Alkylation 2-Methoxybenzyl chloride, K₂CO₃
6Deprotection and Cyclization 1. TFA; 2. MsCl, Et₃N; 3. Heat
7Final Deprotection TFA

This synthesis highlights a convergent approach where the key stereocenters are set early on, followed by the formation of the piperidine ring.

Another enantioselective total synthesis of (+)-CP-99,994 involves the diastereoselective addition of vinyllithium (B1195746) to a chiral benzaldehyde (B42025) oxime ether, followed by a diastereoselective borane (B79455) reduction of the resulting cyclic oxime ether to form the piperidine ring. nih.gov

(+)-L-733,060 is another potent and selective non-peptide NK-1 receptor antagonist, structurally related to (+)-CP-99,994. Its synthesis often shares common intermediates or strategies with that of (+)-CP-99,994.

One concise synthesis of (+)-L-733,060 leverages the previously mentioned catalytic asymmetric deprotonation-aldehyde trapping-ring expansion of N-Boc pyrrolidine. nih.govnih.gov This approach efficiently constructs the core 2-phenyl-3-hydroxypiperidine intermediate.

Key Synthetic Steps for (+)-L-733,060 via Ring Expansion:

StepDescriptionReagents and Conditions
1Asymmetric Lithiation-Addition s-BuLi, sparteine, N-Boc-pyrrolidine, benzaldehyde
2Mesylation MsCl, Et₃N
3Ring Expansion Heat
4O-Alkylation 3,5-Bis(trifluoromethyl)benzyl bromide, NaH
5Deprotection HCl

This synthesis is particularly noteworthy for its efficiency, constructing the complex piperidine core in a limited number of steps with high stereocontrol.

Other synthetic approaches towards (+)-L-733,060 have also been developed, including strategies that involve the intramolecular reductive O-to-N-ring expansion of a δ-azidolactone to form the piperidine ring.

The total syntheses of these complex molecules underscore the versatility and importance of the (2R)-2-phenylpiperidine moiety in medicinal chemistry and provide a platform for the development of new synthetic methodologies.

N-Substitution Reactions and Their Stereochemical Implications

The secondary amine of the piperidine ring is a primary site for functionalization. N-substitution reactions, such as alkylation and arylation, are fundamental transformations that expand the molecular diversity of the scaffold. These reactions are often crucial for modulating the biological activity of the resulting derivatives.

N-Alkylation: Standard N-alkylation can be achieved by treating the parent amine with alkyl halides. To avoid the formation of a quaternary ammonium (B1175870) salt, the reaction is typically performed with a base to neutralize the acid generated. researchgate.net Common conditions include using potassium carbonate in a solvent like dimethylformamide (DMF) or employing a hindered base such as N,N-diisopropylethylamine. researchgate.net

A significant aspect of N-substitution on a chiral piperidine is the stereochemical outcome, particularly when the incoming alkyl group also contains a stereocenter. A notable example is the synthesis of the stereoisomers of ohmefentanyl, a potent analgesic agent. In this synthesis, optically active 3-methyl-4-piperidylamines were reacted with (R)- or (S)-styrene oxide. nih.gov This reaction, an N-alkylation via epoxide ring-opening, creates a new stereocenter on the N-substituent. The reaction proceeds with a high degree of stereochemical control, allowing for the synthesis of specific diastereomers. The absolute configuration of the final products was confirmed by X-ray analysis, demonstrating that the stereocenter at C2 of the piperidine ring remains intact throughout the N-alkylation sequence. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen atom is commonly accomplished through copper- or palladium-catalyzed cross-coupling reactions. The Ullmann condensation, a classic copper-catalyzed N-arylation, and its modern variations are effective for this purpose. rhhz.net A typical system might employ copper(I) iodide (CuI) as the catalyst, a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base like potassium phosphate (B84403) (K₃PO₄) in a suitable solvent. rhhz.net These methods are generally tolerant of a wide range of functional groups on the aryl halide. rhhz.net More recently, the use of diaryliodonium salts with a copper catalyst has been developed as an alternative method for N-arylation under mild conditions. rsc.org

The table below summarizes typical conditions for N-substitution reactions applicable to the 2-phenylpiperidine scaffold.

Reaction TypeReagents and ConditionsProduct TypeRef
N-Alkylation Alkyl halide, K₂CO₃, DMF, Room Temp.N-Alkyl-2-phenylpiperidine researchgate.net
N-Alkylation (Epoxide Opening) Styrene oxide, suitable solventN-(2-hydroxy-2-phenylethyl)-2-phenylpiperidine nih.gov
N-Arylation (Ullmann type) Aryl iodide, CuI (10 mol%), DMEDA (20 mol%), K₃PO₄, TolueneN-Aryl-2-phenylpiperidine rhhz.net
N-Arylation (Diaryliodonium) Diaryliodonium salt, CuI, DIPEA, Toluene, 60 °CN-Aryl-2-phenylpiperidine rsc.org

C-Substitution and Ring Functionalization Reactions

Direct functionalization of the carbon atoms of the piperidine ring offers a powerful route to novel analogues. The position alpha to the nitrogen (C2) is electronically activated and a prime target for C-H functionalization. rsc.org

To facilitate these reactions, the piperidine nitrogen is typically protected, often with a tert-butyloxycarbonyl (Boc) group. The N-Boc-2-phenylpiperidine derivative can then be selectively functionalized. One prominent method is directed lithiation followed by trapping with an electrophile. The use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) or the chiral alkaloid (-)-sparteine (B7772259), can deprotonate the C2 position. researchgate.net The resulting organolithium intermediate can be trapped with various electrophiles.

A key application of this methodology is in kinetic resolution. The deprotonation of racemic N-Boc-2-arylpiperidines using a chiral base like n-BuLi/(+)-sparteine can proceed with high enantioselectivity. rsc.org This allows for the separation of enantiomers and the creation of highly enantioenriched piperidines, which can be further functionalized without loss of enantiopurity. rsc.org

Rhodium-catalyzed C-H insertion reactions provide another elegant route for C2-functionalization. rsc.org By using a rhodium catalyst, such as Rh₂(OAc)₄ or a chiral variant, an N-Boc-piperidine can react with a diazo compound (e.g., methyl phenyldiazoacetate) to insert a carbene into the C2-H bond. The choice of catalyst and protecting group can influence the site-selectivity and stereoselectivity of the insertion. rsc.org

The table below outlines key strategies for the C2-functionalization of the 2-phenylpiperidine ring.

Reaction TypeSubstrateReagents and ConditionsProductRef
Lithiation-Trapping N-Boc-2-phenylpiperidine1. s-BuLi, TMEDA, Ether, -78 °C 2. Electrophile (e.g., Me₃SiCl)N-Boc-2-silyl-2-phenylpiperidine researchgate.net
Kinetic Resolution Racemic N-Boc-2-arylpiperidinen-BuLi, (+)-sparteine, -78 °C, then electrophileEnantioenriched N-Boc-2-substituted-2-arylpiperidine rsc.org
Rh-Catalyzed C-H Insertion N-Boc-piperidineDonor/acceptor carbene (e.g., from methyl phenyldiazoacetate), Rhodium catalystN-Boc-2-substituted-piperidine rsc.org

Scaffold Modifications for Polycyclic and Bridged Systems

Modifying the (2R)-2-phenylpiperidine scaffold to create more conformationally restricted polycyclic or bridged systems is a strategy employed to enhance binding affinity and selectivity for biological targets. While direct examples starting from (2R)-2-phenylpiperidine are specific to particular research programs, general methodologies for creating such systems from related heterocycles are well-established and applicable.

One approach involves intramolecular cyclization reactions. For example, appropriately substituted piperidine derivatives can undergo ring-closing reactions to form fused or bridged bicyclic structures. Gold-catalyzed annulation procedures have been developed that allow the assembly of piperidines with aza-bridged frameworks from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Another strategy is to build a bridge across the piperidine ring. For instance, methods have been developed for the synthesis of 2,6-bridged piperazines, which serve as aza-analogs of tropane (B1204802) and granatane scaffolds. nih.gov These syntheses often start from a piperazine-2,6-dione, which is then subjected to reactions to form a carbon bridge. A similar strategy could be envisioned starting from a suitably functionalized 2-phenylpiperidine derivative, such as a piperidin-2-one, followed by annulation reactions to construct a second ring.

The synthesis of fused tricyclic systems containing a piperidine core has also been reported. An Iridium-catalyzed enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts can produce enantioenriched piperidines that serve as key intermediates. nih.gov These intermediates can then be converted into fused tricyclic structures like hexahydropyridoindoles and benzoquinolizidines through subsequent cyclization steps. nih.gov This demonstrates a pathway where the chiral piperidine is first formed and then incorporated into a more complex polycyclic system.

Development of Chiral Ligands and Auxiliaries from (2R)-2-phenylpiperidine Scaffolds

The inherent chirality and defined structure of (2R)-2-phenylpiperidine make it an excellent scaffold for the design of new chiral ligands and auxiliaries for asymmetric catalysis. The development of such tools is central to modern organic synthesis.

The design of chiral ligands has evolved significantly from relying on C₂-symmetric structures to embracing non-symmetrical, modular ligands. nih.gov A prominent class of modern ligands are P,N-ligands, which contain both a "soft" phosphorus donor and a "hard" nitrogen donor. nih.gov The (2R)-2-phenylpiperidine unit is an ideal component for such a ligand. The piperidine nitrogen can serve as the N-donor, and a phosphorus-containing group can be introduced, for example, at the C2-phenyl ring or via an N-substituent, to create a novel P,N-ligand. Such ligands have proven highly effective in reactions like palladium-catalyzed allylic substitution. nih.gov

The (2R)-2-phenylpiperidine moiety can also function as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively, after which it is removed. Chiral oxazolidinones, for example, have been used as auxiliaries attached to dienes in Diels-Alder reactions to control the stereochemical outcome. nih.gov Similarly, the (2R)-2-phenylpiperidine unit could be attached to a reactant as an amide to direct cycloadditions or alkylations before being cleaved to reveal the enantioenriched product. The use of chiral sulfinamides as auxiliaries to synthesize enantiopure amines and their derivatives is another well-established strategy that highlights the power of this approach. researchgate.net By attaching the (2R)-2-phenylpiperidine scaffold to a reactant, its steric and electronic properties can effectively control the facial selectivity of an approaching reagent, leading to high levels of asymmetric induction.

Spectroscopic Methods for Enantiomeric Excess and Diastereomeric Ratio Determination

The precise determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is fundamental in the synthesis and application of chiral compounds like (2R)-2-phenylpiperidine hydrochloride. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents are powerful techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. For instance, racemic 1,3-dimethyl-4-phenylpiperidines have been successfully resolved using Chiralcel OD and Chiralcel OJ columns. nih.gov The choice of solvent and the nature of the substituents on the piperidine ring can significantly influence the separation efficiency. nih.govcanberra.edu.au

Key Features of Chiral HPLC for Piperidine Analysis:

High Resolution: Capable of separating enantiomers with very similar physicochemical properties.

Quantitative Accuracy: Allows for precise determination of the enantiomeric excess.

Method Development: Requires careful selection of the chiral stationary phase and mobile phase for optimal separation. mdpi.com

NMR Spectroscopy with Chiral Shift Reagents:

NMR spectroscopy, in the presence of chiral shift reagents (CSRs), offers another robust method for determining enantiomeric purity. Chiral shift reagents, often lanthanide-based complexes, form transient diastereomeric complexes with the chiral analyte. libretexts.org This interaction removes the spectral degeneracy of the enantiomers, resulting in separate signals in the NMR spectrum. The ratio of the integrated intensities of these signals directly corresponds to the enantiomeric ratio. libretexts.orgnih.gov

For piperidines, chiral crown ethers like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid have been shown to induce enantiomeric discrimination in both ¹H and ¹³C NMR spectra. nih.gov The amine group of the piperidine is protonated by the carboxylic acid groups of the crown ether, leading to the formation of diastereomeric ammonium-carboxylate ion pairs, which can be distinguished by NMR. nih.gov

Interactive Table 1: Spectroscopic Methods for Chiral Analysis

MethodPrincipleApplication to PiperidinesAdvantages
Chiral HPLC Differential interaction with a chiral stationary phase.Separation of various phenylpiperidine derivatives. nih.govwikipedia.orgHigh accuracy, well-established for a wide range of compounds.
NMR with CSRs Formation of transient diastereomeric complexes.Enantiomeric discrimination of piperidines using chiral crown ethers. nih.govDirect observation of enantiomers, no need for physical separation.
¹⁹F NMR Use of a chiral ¹⁹F-labeled probe to create diastereomeric complexes with distinct ¹⁹F NMR signals.Enantiodifferentiation of various 2-substituted piperidines. nih.govHigh sensitivity of the ¹⁹F nucleus, simplified spectra. nih.gov

X-ray Crystallography in Chiral Structure Elucidation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.

The crystal structure of a compound is a fundamental piece of data that underpins our understanding of its chemical and physical properties. For example, the analysis of the crystal structure of 2-(4-(2-(4-(3-chlorophenyl)piperazinyl)ethyl)benzyl)isoindoline-1,3-dione was achieved through both single-crystal and synchrotron radiation X-ray powder diffraction, demonstrating the power of these techniques in elucidating complex molecular architectures. researchgate.net

Interactive Table 2: Crystallographic Data for a Phenylpiperidine Derivative Example

ParameterValueReference
Compound 2-(4-(2-(4-(3-chlorophenyl)piperazinyl)ethyl)benzyl)isoindoline-1,3-dione researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
Unit Cell Dimensions a=17.396(7) Å, b=10.010(4) Å, c=6.833(3) Å, α=77.345(12)°, β=93.534(6)°, γ=97.210(9)° researchgate.net

Computational Studies on Conformational Preferences and Inversion Barriers

Computational chemistry provides powerful tools to investigate the conformational landscape and dynamic behavior of molecules like (2R)-2-phenylpiperidine. Methods such as Density Functional Theory (DFT) and molecular mechanics are employed to calculate the relative energies of different conformers and the energy barriers to conformational changes, such as ring inversion. nih.govresearchgate.net

For the piperidine ring, the chair conformation is generally the most stable. However, the presence of substituents can influence the preference for axial or equatorial positioning. In the case of 2-phenylpiperidine, the phenyl group can occupy either an axial or an equatorial position. Computational studies can predict the energetic preference for one over the other, which is crucial for understanding its reactivity and interactions with biological targets.

Furthermore, these studies can elucidate the barriers to ring inversion, the process by which one chair conformation converts to another. The height of this energy barrier determines the rate of interconversion at a given temperature. For some substituted piperidines, this barrier can be high enough to allow for the isolation of individual conformers at low temperatures. Systematic ab initio calculations have been used to investigate the ring inversion process of similar heterocyclic systems, providing insights into the structural and solvent effects on the energetics of this process. nih.gov

Interactive Table 3: Factors Influencing Conformational Preferences in Piperidines

FactorDescriptionImpact on (2R)-2-phenylpiperidine
Steric Hindrance Repulsive interactions between bulky groups.Favors the equatorial position for the larger phenyl group to minimize 1,3-diaxial interactions.
Hyperconjugation Delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital.Can stabilize certain conformations, for example, through interactions involving the nitrogen lone pair. researchgate.net
Solvation Effects Interactions with solvent molecules can stabilize or destabilize certain conformers.The polarity of the solvent can influence the conformational equilibrium. nih.gov

Memory of Chirality (MOC) Phenomena in Reactions

The "Memory of Chirality" (MOC) is a fascinating stereochemical phenomenon where chiral information is temporarily stored in a reactive intermediate that is formally achiral or racemizes rapidly. nih.govuniv-amu.fr This transient chirality then directs the stereochemical outcome of a subsequent bond-forming reaction, leading to a product with a high degree of enantiomeric or diastereomeric excess.

In the context of 2-phenylpiperidine derivatives, MOC has been observed in reactions involving the α-carbon. For instance, the intramolecular SN2' cyclization of α-amino ester enolates can provide piperidine derivatives with vicinal quaternary-tertiary stereocenters with excellent diastereo- and enantioselectivity. nih.govresearchgate.net In these reactions, the chirality of the starting material is effectively "remembered" by the transient enolate intermediate, which adopts a chiral conformation that dictates the facial selectivity of the subsequent cyclization.

The efficiency of chirality transfer in MOC reactions is influenced by several factors, including the nature of the substrate, the reaction conditions, and the presence of additives. DFT calculations have been employed to provide a mechanistic rationale for the observed stereoselectivity in these reactions. nih.gov

Key Aspects of Memory of Chirality:

Transient Chirality: The key intermediate possesses a form of chirality (e.g., axial, planar) even if the central chirality is temporarily lost.

Conformational Restriction: The intermediate is conformationally restricted, preventing rapid racemization and allowing for stereoselective reaction.

High Stereoselectivity: Leads to products with high ee or dr, often without the need for external chiral reagents.

Physicochemical Properties

The physical and chemical properties of (2R)-2-phenylpiperidine hydrochloride are essential for its handling, storage, and application in various experimental settings.

PropertyValue
Molecular Formula C₁₁H₁₆ClN
Molecular Weight 197.70 g/mol
Appearance Solid
Storage Temperature 2-8°C

Table 1: of this compound. Data sourced from nih.govchemspider.comsigmaaldrich.com.

Pharmacological Profile and Mechanism of Action

Phenylpiperidine derivatives are a significant class of compounds with diverse pharmacological activities, often targeting the central nervous system. wikipedia.orgpainphysicianjournal.comnih.gov Many act as opioid receptor agonists, while others, like paroxetine, are selective serotonin (B10506) reuptake inhibitors. wikipedia.org

The pharmacological profile of 2-phenylpiperidine (B1215205) suggests it has stimulant properties, acting as a monoamine reuptake inhibitor. wikipedia.org However, its potency is noted to be significantly lower than that of related compounds like methylphenidate. wikipedia.org The specific pharmacological actions and mechanism of the (2R)-enantiomer would require dedicated investigation to differentiate it from the racemic mixture or the (S)-enantiomer. The introduction of a chiral center can lead to differences in potency and selectivity for biological targets. researchgate.net

Applications of 2r 2 Phenylpiperidine and Its Derivatives in Asymmetric Organic Synthesis

As Chiral Auxiliaries in Diastereoselective Reactions

Based on available scientific literature, the use of (2R)-2-phenylpiperidine hydrochloride itself as a chiral auxiliary in diastereoselective reactions is not a commonly reported strategy. Instead, the synthesis of chiral 2-substituted piperidines is often achieved through the use of other well-established chiral auxiliaries, such as phenylglycinol. In these methodologies, the auxiliary is used to construct the chiral piperidine (B6355638) ring, after which it is cleaved to yield the desired product.

As Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The development of ligands derived from the (2R)-2-phenylpiperidine scaffold for use in metal-catalyzed asymmetric reactions is not extensively covered in published research. While chiral piperidines are prominent targets in syntheses that utilize asymmetric catalysis, the direct application of ligands built from (2R)-2-phenylpiperidine is not a prevalent approach.

Ligand Design and Structure-Activity Relationship Studies in Catalysis

Due to the limited information on ligands derived from (2R)-2-phenylpiperidine for catalysis, specific structure-activity relationship studies in this context are not available.

As Organocatalysts in Stereoselective Transformations

The application of (2R)-2-phenylpiperidine and its simple derivatives as organocatalysts in stereoselective transformations is not a widely documented area in scientific literature. Asymmetric syntheses of piperidine rings often employ other classes of organocatalysts, such as proline derivatives.

Role in the Enantioselective Synthesis of Advanced Intermediates

The primary role of the (2R)-2-phenylpiperidine scaffold and its analogs in asymmetric synthesis is that of a versatile chiral building block. Its rigid, stereochemically defined structure makes it an invaluable starting point or intermediate for the synthesis of complex, high-value molecules, particularly natural products and active pharmaceutical ingredients (APIs). The pharmaceutical industry has a significant and growing demand for such chiral intermediates to improve drug efficacy and selectivity. nih.gov

The synthesis of piperidine alkaloids is a prominent area where this scaffold is employed. For instance, a versatile and highly enantioselective approach to 2-substituted piperidines utilizes phenylglycinol as a chiral auxiliary to construct a chiral piperidone intermediate. researchgate.net This intermediate can then be elaborated to produce various alkaloids. This strategy has been successfully applied to the synthesis of the neurotoxic alkaloid (S)-(+)-coniine, which is found in poison hemlock (Conium maculatum). researchgate.netwikipedia.orgresearchgate.net The synthesis of coniine was a landmark achievement in organic chemistry, as it was the first alkaloid to be synthesized, a feat accomplished by Albert Ladenburg in 1886. wikipedia.orgbris.ac.uk

Beyond simple alkaloids, these chiral piperidone building blocks are instrumental in constructing a range of 3-piperidinol alkaloids. nih.gov Through a sequence of homologation and stereocontrolled reduction, a single chiral 2-piperidone (B129406) can be converted into various diastereomers of 2,6-disubstituted 3-piperidinols. nih.gov These advanced intermediates are then used in the final steps to produce complex natural products.

The following table summarizes the synthesis of several key piperidine alkaloids, highlighting the role of chiral piperidine intermediates.

Target AlkaloidChiral IntermediateKey Synthetic TransformationReference(s)
(-)-Coniine N-acyl-dihydropyridoneVilsmeier reagent-mediated conversion and subsequent hydrogenation. researchgate.net
(+)-Prosafrinine (-)-2-Piperidone derivativeHomologation and stereocontrolled reduction. nih.gov
(-)-Iso-6-cassine (-)-2-Piperidone derivativeHomologation and stereocontrolled reduction. nih.gov
(-)-Prosophylline (+)-2-Piperidone derivativeHomologation and stereocontrolled reduction. nih.gov
(-)-Prosopinine (-)-2-Piperidone derivativeHomologation and stereocontrolled reduction. nih.gov

The utility of the chiral piperidine framework demonstrates its importance not as a transient auxiliary or ligand in these contexts, but as a core structural component that is integrated into the final product, providing the essential stereochemical information required for biological activity.

Mechanistic Insights into Reactions Involving 2r 2 Phenylpiperidine Hydrochloride and Its Precursors

Elucidation of Reaction Pathways and Catalytic Cycles

The formation of the 2-phenylpiperidine (B1215205) scaffold can be achieved through various synthetic routes, each with distinct reaction pathways and, in many cases, involving catalytic cycles. Common strategies include the hydrogenation of pyridine (B92270) precursors, cyclization reactions of linear amines, and multicomponent reactions. nih.govorganic-chemistry.org

Hydrogenation of Pyridines: The reduction of substituted pyridines is a direct approach to synthesizing piperidines. This transformation can be achieved using heterogeneous or homogeneous catalysis. For instance, the cis-selective hydrogenation of fluoropyridines has been accomplished using a palladium on carbon (Pd/C) catalyst, demonstrating tolerance for other aromatic systems. nih.gov The mechanism of such heterogeneous catalysis often involves the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Cyclization Reactions: Intramolecular cyclization of functionalized linear amines is another powerful strategy. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides, for example, proceeds through a pathway involving the formation of a cyclic imidate intermediate. This is then chemoselectively reduced to an α-amino ether, which undergoes a spontaneous Ferrier rearrangement to yield the piperidin-4-ol core. nih.gov This one-pot sequence highlights a complex reaction pathway involving multiple catalytic and non-catalytic steps.

Radical-mediated amine cyclization offers an alternative pathway. For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been used to synthesize 2,4,5-trisubstituted piperidines. nih.govacs.org The reaction pathway involves the generation of a radical species, which then undergoes an intramolecular cyclization to form the piperidine (B6355638) ring.

Catalytic Cycles: Many modern synthetic methods for piperidines rely on catalytic cycles. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a route to enantioenriched 3-substituted piperidines. acs.org The proposed catalytic cycle involves the oxidative addition of a rhodium(I) complex to an organoboron reagent, followed by carbometalation of the dihydropyridine (B1217469) substrate. Subsequent reductive elimination regenerates the active rhodium catalyst and releases the tetrahydropyridine (B1245486) product, which can then be reduced to the corresponding piperidine. acs.org

Similarly, iridium-catalyzed hydrogen borrowing catalysis enables the [5+1] annulation of diols and amines to form piperidines. The catalytic cycle involves the iridium-catalyzed oxidation of a hydroxyl group, intermolecular amination to form a hydroxyamine intermediate, and a subsequent intramolecular amination and imine reduction via hydrogen transfer from the catalyst. nih.gov

Transition State Analysis and Energy Profiles

Computational studies, often employing Density Functional Theory (DFT), are instrumental in analyzing the transition states and energy profiles of reactions leading to piperidine derivatives. These analyses provide a deeper understanding of reaction feasibility, selectivity, and the factors governing the reaction outcome.

For instance, in the context of [3+2] cycloaddition reactions, which can be conceptually related to the formation of heterocyclic rings, transition state analysis helps to rationalize regio- and stereoselectivity. researchgate.net The energy profiles of different reaction pathways (e.g., endo vs. exo approaches) can be calculated to predict the major product. The geometry of the transition state, including bond lengths and angles of the forming bonds, reveals the degree of synchronicity of the bond-forming processes.

In the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, DFT studies have been used to determine the lowest energy transition state for the lithiation step. whiterose.ac.uk These calculations can reveal crucial information, such as the preferred conformation of the substrate and the orientation of the reactants in the transition state, which ultimately dictates the enantioselectivity of the reaction.

Role of Stereochemistry in Reaction Mechanisms and Selectivity

Stereochemistry is a paramount consideration in the synthesis of chiral molecules like (2R)-2-phenylpiperidine hydrochloride. The stereochemical outcome of a reaction is often determined by the mechanism and can be influenced by the use of chiral substrates, reagents, or catalysts. masterorganicchemistry.comnih.gov

Diastereoselective Reactions: In many synthetic routes to substituted piperidines, the formation of new stereocenters relative to existing ones is a key challenge. For example, the gold-catalyzed cyclization of N-homopropargyl amides to piperidin-4-ols exhibits excellent diastereoselectivity. nih.gov This high level of control is attributed to the specific geometry of the cyclization transition state, which favors the formation of one diastereomer over the other. Similarly, radical cyclizations to form 2,4,5-trisubstituted piperidines have been shown to produce only two of the four possible diastereoisomers with high diastereomeric ratios. nih.govacs.org

Enantioselective Synthesis: The synthesis of a specific enantiomer, such as (2R)-2-phenylpiperidine, requires an enantioselective process. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or kinetic resolution.

Chiral Auxiliaries: Chiral auxiliaries, such as those derived from (R)-phenylglycinol, can be incorporated into the starting material to direct the stereochemical course of a reaction. acs.org After the desired stereocenter is set, the auxiliary can be removed.

Asymmetric Catalysis: Asymmetric catalysis is a highly efficient method for preparing enantiomerically enriched compounds. researchgate.net For example, the rhodium-catalyzed asymmetric carbometalation of dihydropyridines uses a chiral ligand to control the enantioselectivity of the carbon-carbon bond-forming step, leading to enantioenriched piperidines. acs.org

Kinetic Resolution: Kinetic resolution involves the differential reaction of the two enantiomers of a racemic mixture with a chiral reagent or catalyst, leading to the separation of the unreacted enantiomer from the product of the reacted enantiomer. The kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral ligand like (-)-sparteine (B7772259) allows for the isolation of the enantioenriched starting material. whiterose.ac.uk

The absolute configuration of the final product is crucial and is often determined by single-crystal X-ray analysis of the product or a derivative. nih.gov

Kinetic Studies and Reaction Progress Analysis

Kinetic studies and reaction progress analysis provide quantitative data on reaction rates, allowing for the optimization of reaction conditions and a deeper understanding of the reaction mechanism.

Reaction Progress Analysis: Monitoring the concentrations of reactants, intermediates, and products over time can reveal important mechanistic details. For instance, in the development of a two-step mechanochemical synthesis of porphyrins, a related heterocyclic system, reaction progress was monitored by UV-Vis absorbance to determine the yield of the final product under different conditions. nih.gov This type of analysis can help identify rate-limiting steps and the influence of various parameters, such as the choice of catalyst or oxidizing agent.

Kinetic Studies: Detailed kinetic studies can help to elucidate the rate law of a reaction, which provides information about the species involved in the rate-determining step. For example, in the study of the reaction of N-methyl-2-phenylindole with various aldehydes, the influence of different acids and other reagents on the reaction rate was studied in detail to understand the chromogenic reaction mechanism. nih.gov In the context of synthesizing this compound precursors, kinetic studies could be employed to understand the rate of cyclization, the efficiency of a catalytic cycle, or the factors influencing the rate of a kinetic resolution. For example, Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy has been used to study the rate of rotation of the N-Boc group in 2-arylpiperidines, which is relevant to understanding the dynamics of the molecule during a reaction. whiterose.ac.uk

Computational and Theoretical Investigations of 2r 2 Phenylpiperidine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and reactivity of (2R)-2-phenylpiperidine hydrochloride. These calculations can provide valuable information about the distribution of electron density, molecular orbital energies, and various thermochemical parameters. nih.gov

DFT computations, for instance, can be used to determine key descriptors of reactivity. nih.gov The molecular structure of similar compounds has been optimized using DFT methods to understand their stability and electronic properties. researchgate.net For other heterocyclic compounds, DFT has been employed to investigate molecular geometries, vibrational spectra, and electronic properties, which can help in predicting their activity. nih.gov

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for examining electronic structure. While computationally more intensive than DFT, they can provide benchmark results for electronic properties.

The following table summarizes key computed properties for the related compound 2-phenylpiperidine (B1215205) hydrochloride, which provides a basis for understanding the (2R) enantiomer.

Table 1: Computed Properties of 2-Phenylpiperidine Hydrochloride

Property Value Source
Molecular Formula C₁₁H₁₆ClN PubChem
Molecular Weight 197.70 g/mol PubChem
Exact Mass 197.0971272 Da PubChem
Topological Polar Surface Area 12 Ų PubChem
Heavy Atom Count 13 PubChem

This data is for the racemic mixture and serves as an approximation for the (2R) enantiomer. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of this compound and its interactions with its environment. nih.gov By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule and the nature of its intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov

In studies of related piperidine (B6355638) derivatives, MD simulations have been used to understand how these molecules interact with biological targets, revealing crucial amino acid residues involved in binding. nih.govrsc.org These simulations can elucidate the stability of ligand-receptor complexes and the role of specific interactions in determining binding affinity. nih.gov For instance, MD simulations have been employed to study the interactions of piperidine-based compounds with sigma receptors, highlighting the importance of both polar and hydrophobic interactions. nih.govrsc.org

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic transitions.

Time-dependent DFT (TD-DFT) calculations are commonly used to predict UV-Vis spectra by calculating the energies of electronic excitations. researchgate.net For similar heterocyclic systems, TD-DFT has been successfully used to correlate calculated spectral data with experimental values. researchgate.net

The prediction of NMR chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which has shown good agreement with experimental data for related compounds. researchgate.net Similarly, computational IR analysis can support the assignment of vibrational modes observed in experimental FT-IR spectra. researchgate.net

Table 2: Predicted Spectroscopic Data (Hypothetical)

Spectroscopic Technique Predicted Feature
¹H-NMR Chemical shifts for aromatic and piperidine protons
¹³C-NMR Chemical shifts for aromatic and piperidine carbons
IR Vibrational frequencies for N-H, C-H, and C=C bonds
UV-Vis Wavelength of maximum absorption (λmax)

This table represents the types of data that can be generated through computational prediction.

Computational Docking Studies for Hypothetical Receptor Interactions

Computational docking is a powerful technique used to predict the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein receptor. plos.org This method is instrumental in generating hypotheses about the in vitro binding modes of a compound. mdpi.com

Docking studies involve placing the ligand into the binding site of a receptor and scoring the different poses based on a scoring function that estimates the binding affinity. plos.org For piperidine and piperazine (B1678402) derivatives, molecular docking has been used to elucidate their binding modes with targets like the sigma-1 receptor and to identify key interactions that contribute to their affinity. nih.govrsc.orgnih.gov These studies can reveal important hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the receptor. nih.gov

For this compound, hypothetical docking studies could be performed on various receptors to explore potential biological activities. The results of such studies can guide the design of new analogs with improved affinity and selectivity. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity and its ability to participate in chemical reactions. libretexts.org The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity. researchgate.net

FMO analysis can be used to predict the sites of electrophilic and nucleophilic attack, as well as the feasibility of various chemical reactions. wikipedia.orgresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. libretexts.org A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For this compound, FMO analysis can provide insights into its electronic properties and potential reactivity. The distribution of the HOMO and LUMO across the molecule can indicate which regions are most likely to be involved in interactions with other molecules.

Table 3: Hypothetical Frontier Molecular Orbital Data

Parameter Description
HOMO Energy Energy of the Highest Occupied Molecular Orbital
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap Energy difference between the HOMO and LUMO

This table illustrates the type of data obtained from FMO analysis.

Pre Clinical Pharmacological and Biological Research Applications of 2r 2 Phenylpiperidine Analogues Strictly in Vitro / Target Identification

Design and Synthesis of Analogues for Biological Probes

The design and synthesis of analogues based on a lead compound like (2R)-2-phenylpiperidine are fundamental to exploring its therapeutic potential and understanding its biological interactions. drugdesign.org This process is iterative, starting with the analysis of the initial molecule's structure to inform the design of new derivatives. drugdesign.org The goal is to create a series of related compounds, or biological probes, that can be used to investigate specific biological targets. oncodesign-services.com

The synthesis of these analogues often involves multi-step chemical processes. For instance, in the development of novel opioid receptor agonists, researchers have designed and synthesized analogues of a related 4-phenyl piperidine (B6355638) scaffold. nih.govresearchgate.net These synthetic routes can be complex, sometimes requiring several steps to achieve the desired molecular structure. For example, the synthesis of certain phenethyl analogues involves a four-step process that includes a Sonogashira reaction and catalytic hydrogenation. mdpi.com Similarly, the creation of bitopic ligands for dopamine (B1211576) receptors has been achieved through a two-step synthetic route. mdpi.com

In Vitro Ligand Binding Studies at Molecular Receptors

Once a series of (2R)-2-phenylpiperidine analogues has been synthesized, in vitro ligand binding assays are a crucial next step to determine their affinity for specific molecular receptors. These assays measure how strongly a compound (the ligand) binds to its target receptor. ibmc.msk.ru Radioligand binding assays are a common technique, where a radioactively labeled compound with known affinity for the receptor is used. nih.gov The synthesized analogues are then tested for their ability to displace the radioligand, and from this, their own binding affinity (often expressed as a Ki value) can be determined. nih.gov

For example, studies on piperidine and piperazine (B1678402) derivatives have used such assays to determine their affinity for histamine (B1213489) H3 receptors and sigma receptors. nih.gov In these studies, rat liver homogenates were used as the source of the receptors, and specific radioligands like 3H-pentazocine were employed. nih.gov

The data generated from these binding studies are essential for understanding the selectivity of the analogues. A compound that binds strongly to the target receptor but weakly to other receptors is considered to be selective, which is a desirable property for a potential drug candidate. nih.gov The binding affinities of a series of analogues can also provide initial insights into the structure-activity relationship.

Table 1: Example Data from In Vitro Ligand Binding Assays for Piperidine Analogues

CompoundTarget ReceptorBinding Affinity (Ki, nM)
Analogue 1Mu Opioid Receptor0.0034 nih.gov
Analogue 2Delta Opioid Receptor41.67 nih.gov
Analogue 3Kappa Opioid Receptor7.9 nih.gov
Analogue 4Sigma-1 Receptor3.2 nih.gov
Analogue 5Histamine H3 Receptor11.38 nih.gov

This table is for illustrative purposes and shows the types of data generated in such studies.

In Vitro Enzyme Inhibition Assays and Modulatory Effects

In addition to binding to receptors, (2R)-2-phenylpiperidine analogues can be designed to modulate the activity of enzymes. In vitro enzyme inhibition assays are used to quantify the ability of a compound to inhibit the function of a specific enzyme. nih.gov The results are typically reported as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. mdpi.com

For example, various synthesized compounds have been tested for their inhibitory potential against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation. mdpi.com In one study, certain butanal derivatives showed potent inhibition of COX-2, with IC50 values in the sub-micromolar range. mdpi.com Similarly, other research has focused on developing inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammation. nih.gov

These assays are critical for identifying compounds that can selectively target a particular enzyme. For instance, a compound that is a more potent inhibitor of COX-2 compared to COX-1 is desirable for developing anti-inflammatory agents with fewer gastrointestinal side effects. mdpi.com The data from these assays also contribute to the broader understanding of the structure-activity relationship, guiding the design of more potent and selective enzyme inhibitors.

Table 2: Example Data from In Vitro Enzyme Inhibition Assays

CompoundTarget EnzymeIC50 (nM)
Analogue AsEH420 nih.gov
Analogue BFAAH16 nih.gov
Analogue CVEGFR-277.02 mdpi.com
Analogue DCOX-2740 mdpi.com

This table is for illustrative purposes and shows the types of data generated in such studies.

Structure-Activity Relationship (SAR) Studies for Lead Compound Design and Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. drugdesign.orgnih.gov By systematically modifying the structure of a lead compound, such as (2R)-2-phenylpiperidine, and evaluating the biological activity of the resulting analogues, researchers can identify which parts of the molecule are crucial for its effects. oncodesign-services.com

The process involves synthesizing a series of compounds with specific structural variations and then testing them in relevant biological assays, such as the ligand binding and enzyme inhibition assays described previously. oncodesign-services.com The results are then analyzed to identify trends. For example, it might be found that adding a particular chemical group to a specific position on the phenyl ring increases the compound's binding affinity for its target receptor. researchgate.netnih.gov

Computational methods, including molecular docking and dynamics simulations, are often used in conjunction with experimental SAR studies. oncodesign-services.comresearchgate.net These techniques can provide insights into how the analogues bind to their target at the molecular level, helping to explain the observed SAR trends. nih.gov The ultimate goal of SAR studies is to develop a clear understanding of the key structural features required for optimal potency, selectivity, and other desirable properties, which then guides the design of a lead compound for further development. oncodesign-services.comnih.gov

Investigations into Metabolic Pathways (in vitro or theoretical)

Understanding the metabolic fate of a compound is a critical aspect of preclinical research. In vitro and theoretical methods can be used to investigate the potential metabolic pathways of (2R)-2-phenylpiperidine analogues. These studies aim to identify the metabolites that are formed when the compound is processed by metabolic enzymes, primarily those in the liver. mdpi.com

In vitro metabolism studies often utilize subcellular fractions, such as human liver microsomes or S9 fractions, which contain a variety of metabolic enzymes. mdpi.com The parent compound is incubated with these fractions, and the resulting mixture is analyzed to identify any new chemical entities, which are the metabolites. This can help to predict the metabolic reactions the compound is likely to undergo in the body, such as oxidation, hydroxylation, or dealkylation. nih.gov

Theoretical, or in silico, metabolism prediction tools can also be employed. These are computer models that use the structure of a compound to predict its likely metabolites. While not as definitive as experimental methods, they can provide a rapid initial assessment of a compound's metabolic stability and potential metabolic pathways. nih.gov Understanding the metabolism of a compound is important because its metabolites may have different biological activities or properties compared to the parent compound. mdpi.com

Advanced Analytical Methodologies in Research on 2r 2 Phenylpiperidine Hydrochloride

High-Resolution Mass Spectrometry for Structural Characterization and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of (2R)-2-phenylpiperidine hydrochloride, providing highly accurate mass measurements essential for determining the elemental composition of the parent molecule and its metabolites. nih.govnih.gov Techniques like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry offer the high resolution and mass accuracy required to distinguish between compounds with very similar nominal masses. nih.govmdpi.com

For the structural characterization of this compound, HRMS can confirm the molecular formula (C₁₁H₁₆ClN) by measuring the mass of the protonated molecule [M+H]⁺ with an error of less than 5 ppm. mdpi.comchemspider.com Tandem mass spectrometry (MS/MS) experiments are then employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a structural fingerprint, revealing the connectivity of the phenyl and piperidine (B6355638) rings through characteristic bond cleavages. This detailed structural information is vital for confirming the identity of the compound in complex matrices. springermedizin.de

In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is used to detect and identify potential metabolites in biological samples. nih.govnih.gov The high sensitivity of HRMS allows for the detection of low-level metabolites, while its accuracy facilitates the proposal of elemental compositions for unknown metabolic products. nih.gov Common metabolic transformations, such as hydroxylation, N-dealkylation, or ring-opening, can be identified by searching for specific mass shifts from the parent drug. nih.gov Data mining techniques, including mass defect filtering and isotope pattern analysis, help to efficiently pinpoint drug-related material from complex background matrices. nih.govnih.gov

Table 1: Illustrative HRMS Data for (2R)-2-phenylpiperidine This table presents hypothetical yet representative data for the parent compound.

Parameter Value Description
Compound (2R)-2-phenylpiperidine Free base form for mass analysis.
Formula C₁₁H₁₅N Elemental composition of the free base.
Ionization Mode ESI+ Electrospray Ionization, positive mode.
Adduct [M+H]⁺ Protonated molecule.
Calculated m/z 162.1283 Theoretically exact mass of the protonated molecule.
Observed m/z 162.1279 Experimentally measured mass using HRMS.
Mass Error -2.5 ppm Difference between calculated and observed mass, indicating high accuracy.
Major MS/MS Fragments m/z 104, 84 Representative fragments corresponding to the loss of the piperidine ring and the phenyl group, respectively.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structure elucidation of organic molecules like this compound in solution. researchgate.netethernet.edu.et While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide primary information about the chemical environment of the hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are essential for assembling the full molecular architecture and confirming its stereochemistry. springermedizin.dechemrxiv.org

¹H NMR: Provides information on the number of different types of protons, their chemical shifts, signal integrations (ratio of protons), and spin-spin coupling patterns that reveal adjacent protons.

¹³C NMR: Shows the number of non-equivalent carbon atoms and their chemical environment.

2D COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other, helping to identify adjacent protons within the piperidine ring and the phenyl group.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of ¹H and ¹³C signals for all CH and CH₂ groups.

2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This is critical for connecting structural fragments, for example, by showing a correlation between the proton at C2 of the piperidine ring and carbons within the phenyl ring. ipb.pt

2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is invaluable for confirming the relative stereochemistry, such as the spatial orientation of the phenyl group relative to the piperidine ring protons.

The combination of these techniques allows for a full and unambiguous assignment of all proton and carbon signals, confirming the constitution and relative configuration of this compound. korea.ac.kr

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a 2-Phenylpiperidine (B1215205) Scaffold Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and experimental conditions. These are illustrative values.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
Piperidine C2 ~4.1-4.3 (dd) ~60-62 H2 to Phenyl C1', C2', C6'
Piperidine C3 ~1.6-1.9 (m) ~30-35 H3 to C2, C4, C5
Piperidine C4 ~1.5-1.8 (m) ~24-26 H4 to C2, C3, C5, C6
Piperidine C5 ~1.9-2.2 (m) ~25-27 H5 to C3, C4, C6
Piperidine C6 ~2.8-3.3 (m) ~45-48 H6 to C2, C4, C5
Phenyl C1' - ~140-145 -
Phenyl C2'/C6' ~7.3-7.5 (d) ~126-128 H2'/H6' to C1', C4'
Phenyl C3'/C5' ~7.2-7.4 (t) ~128-130 H3'/H5' to C1', C4'
Phenyl C4' ~7.1-7.3 (t) ~127-129 H4' to C2', C6'

Vibrational Spectroscopy (IR, Raman) for Structural Analysis and Purity Assessment in Research Contexts

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. scirp.orgnih.gov These techniques are used for structural confirmation and can serve as a rapid method for purity assessment in a research setting by comparing the spectrum of a synthesized batch to that of a known pure standard. nih.gov

For this compound, characteristic vibrational modes can be assigned to specific parts of the structure:

N-H Stretching: The piperidine N-H bond (in its protonated, hydrochloride salt form as N⁺-H₂) will show broad absorption bands in the IR spectrum, typically in the 2700-3300 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations appear as sharp, medium-to-weak bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). scirp.org

Aliphatic C-H Stretching: The C-H bonds of the piperidine ring produce strong absorption bands just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹).

Aromatic C=C Stretching: The phenyl ring gives rise to characteristic bands in the 1450-1600 cm⁻¹ region. nist.gov

N-H Bending: These vibrations are typically observed in the 1500-1650 cm⁻¹ region.

In purity assessment, the presence of unexpected peaks in the IR or Raman spectrum of a sample would indicate the presence of impurities, such as residual solvents, starting materials, or by-products. The "fingerprint region" (below 1500 cm⁻¹) is particularly sensitive to small structural variations and is highly specific to the molecule as a whole, making it useful for confirming sample identity against a reference. catalysis.ru

Table 3: Characteristic Vibrational Frequencies for a 2-Phenylpiperidine Structure

Frequency Range (cm⁻¹) Vibration Type Structural Unit
3100 - 3000 C-H Stretch Phenyl Ring
3000 - 2850 C-H Stretch Piperidine Ring (CH₂)
2700 - 3300 N⁺-H₂ Stretch Piperidinium ion
1600, 1580, 1490, 1450 C=C Stretch Aromatic Ring Skeletal Vibrations
1470 - 1430 CH₂ Scissoring Piperidine Ring
760 - 730 C-H Out-of-Plane Bend Monosubstituted Phenyl Ring

Chromatographic Techniques for Enantiomeric Separation and Purity (e.g., Chiral GC, Chiral HPLC)

Since (2R)-2-phenylpiperidine is a chiral molecule, distinguishing it from its (2S)-enantiomer is critical. Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee%) of a sample. mdpi.comsigmaaldrich.com High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for this purpose. wvu.edunih.gov

The principle of chiral separation relies on the use of a Chiral Stationary Phase (CSP). youtube.com A CSP is itself an enantiomerically pure material that forms transient, diastereomeric complexes with the enantiomers of the analyte. youtube.com Because these diastereomeric complexes have different stabilities and interaction energies, the two enantiomers travel through the column at different rates, resulting in their separation. wvu.edu

Chiral HPLC: This is the most common method for separating non-volatile chiral compounds. nih.govnih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective for a broad range of compounds, including amines like 2-phenylpiperidine. nih.gov The separation allows for the quantification of each enantiomer, which is essential for assessing the success of an asymmetric synthesis or a chiral resolution process. nih.gov

Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. mdpi.comgcms.cz The analyte may require derivatization to increase its volatility. Chiral GC columns often use cyclodextrin (B1172386) derivatives as the CSP. gcms.cz

The development of a chiral separation method involves optimizing parameters such as the choice of CSP, the mobile phase composition (in HPLC) or temperature program (in GC), and the flow rate to achieve baseline resolution between the enantiomeric peaks. nih.gov

Table 4: Representative Conditions for Chiral HPLC Separation of a Phenylpiperidine Analog This table illustrates typical parameters that would be defined in a chiral separation method.

Parameter Condition Purpose
Technique Chiral HPLC Separation of enantiomers in the liquid phase.
Column (CSP) Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) Provides the chiral environment for differential interaction. nih.gov
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) Eluent system; the amine modifier is often added to improve peak shape for basic analytes.
Flow Rate 1.0 mL/min Controls the speed of the separation.
Detector UV at 254 nm Detects the phenyl group of the analyte as it elutes.
Retention Time (R-enantiomer) ~8.5 min Time taken for the (R)-enantiomer to elute.
Retention Time (S-enantiomer) ~10.2 min Time taken for the (S)-enantiomer to elute.
Resolution (Rs) >1.5 A measure of the degree of separation between the two peaks (Rs > 1.5 indicates baseline separation).

Future Directions and Emerging Research Avenues for 2r 2 Phenylpiperidine Hydrochloride

Integration into Novel Catalytic Systems and Methodologies

The chiral nature of (2R)-2-phenylpiperidine hydrochloride makes it a prime candidate for the development of novel asymmetric catalysts. The field of asymmetric catalysis heavily relies on chiral ligands to control the stereochemical outcome of chemical reactions, and piperidine (B6355638) derivatives are recognized as important synthetic fragments. mdpi.comnih.govnih.gov

Future research is likely to focus on incorporating the (2R)-2-phenylpiperidine scaffold into more complex ligand architectures. For instance, it can serve as a chiral backbone for the synthesis of P,N-ligands, which have shown great success in a variety of metal-catalyzed reactions. nih.gov The nitrogen atom of the piperidine ring and a strategically placed phosphine (B1218219) group, potentially attached to the phenyl ring or the nitrogen itself, could create a powerful chelating environment. The fixed stereocenter would impart a specific chiral bias to the metal center, enabling high levels of enantioselectivity in reactions such as hydrogenation, hydrosilylation, and cross-coupling reactions. nih.gov

Moreover, the combination of chiral guanidines and their derivatives with metal salts has expanded their utility in catalysis. rsc.org Derivatives of (2R)-2-phenylpiperidine could be transformed into novel chiral guanidine (B92328) catalysts. These organocatalysts, known for their strong basicity and hydrogen-bonding capabilities, could be applied to a wide range of stereoselective transformations. rsc.org The development of such catalytic systems, where the (2R)-2-phenylpiperidine unit dictates the chiral environment, represents a promising direction for creating highly efficient and selective catalysts.

Exploration of New Asymmetric Synthetic Applications

Beyond its use in ligands, this compound is itself a valuable chiral building block for the asymmetric synthesis of more complex molecules, particularly those with pharmaceutical relevance. mdpi.comnih.gov The piperidine structural motif is present in numerous biologically active compounds and natural products. mdpi.comnih.gov

One emerging area is its use as a chiral starting material for the synthesis of polysubstituted piperidines with multiple stereocenters. researchgate.net Methodologies like ring-closing metathesis and selective dihydroxylation can be employed to build upon the existing chiral scaffold. researchgate.net For example, functionalization at the nitrogen or at various positions on the piperidine and phenyl rings can lead to a diverse library of chiral compounds. These new molecules could be screened for biological activity, potentially leading to the discovery of new therapeutic agents. nih.govnih.gov

Furthermore, the principles of enantiodivergent catalysis, where a single chiral source can lead to either enantiomer of a product, could be applied using derivatives of (2R)-2-phenylpiperidine. rsc.org By carefully selecting reaction conditions or co-catalysts, synthetic routes could be designed to access a wider range of stereoisomers from a single chiral precursor, enhancing synthetic efficiency and versatility. rsc.org The development of one-pot, multi-step reaction sequences starting from this compound is another promising avenue for the streamlined synthesis of complex heterocyclic structures. chemistryviews.org

Development of Advanced Biological and Chemical Probes

A chemical probe is a small-molecule modulator used to study the function of proteins and biological pathways. nih.gov The well-defined structure and stereochemistry of this compound make it an excellent scaffold for the design of highly selective biological probes.

Research in this area could focus on modifying the (2R)-2-phenylpiperidine structure to create antagonists or agonists for specific receptors. For instance, bridged piperidine analogues have been used to probe the P2Y14 receptor, demonstrating that modifications to the piperidine ring can fine-tune affinity and selectivity. nih.gov Similarly, derivatives of (2R)-2-phenylpiperidine could be synthesized and tested for their interaction with various targets, such as G-protein-coupled receptors (GPCRs) or ion channels. nih.gov The introduction of reporter groups, like fluorescent tags or biotin, onto the scaffold would allow for the visualization and isolation of target proteins, aiding in the elucidation of their biological roles.

The development of these probes requires a deep understanding of structure-activity relationships. By systematically altering the substitution pattern on the phenyl and piperidine rings of the (2R)-2-phenylpiperidine core, researchers can map the binding requirements of a target protein. This approach can lead to the creation of probes with high potency and selectivity, which are invaluable tools for chemical biology and drug discovery. nih.gov

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes by designing safer chemicals and more efficient synthetic methods. mdpi.comnih.gov Applying these principles to the synthesis of this compound and its derivatives is a key future direction.

Current synthetic routes can be re-evaluated to incorporate greener solvents, such as water or deep eutectic solvents, reducing the reliance on volatile and hazardous organic solvents. mdpi.comasianpubs.org The use of catalytic methods, including biocatalysis and chemo-catalysis, can replace stoichiometric reagents, leading to higher atom economy and less waste. researchgate.net For example, enzymatic resolutions or asymmetric hydrogenation using catalysts could provide a more sustainable route to the chiral piperidine. nih.gov

Flow chemistry is another green technology that could be applied. mdpi.com Performing the synthesis of (2R)-2-phenylpiperidine derivatives in a continuous flow reactor can improve safety, efficiency, and scalability while minimizing waste. nih.gov Research into one-pot and multicomponent reactions that combine several synthetic steps into a single operation would further enhance the sustainability of producing these valuable chiral building blocks. nih.gov These green approaches not only reduce the environmental footprint but also often lead to more cost-effective and efficient manufacturing processes. unibo.it

Potential in Materials Science or Supramolecular Chemistry

The unique structural features of this compound—a chiral center, a rigid phenyl group, and a hydrogen-bonding piperidine nitrogen—make it an intriguing building block for materials science and supramolecular chemistry.

In supramolecular chemistry, molecules self-assemble into larger, ordered structures through non-covalent interactions. Piperidine derivatives have been shown to form H-shaped hydrogen-bonded synthons. nih.gov The chirality of (2R)-2-phenylpiperidine could be used to direct the formation of chiral supramolecular assemblies, such as helices or chiral sheets. These materials could have applications in chiral recognition, separation, and asymmetric catalysis.

Furthermore, the piperidine moiety can be incorporated into larger polymer structures. Metallo-supramolecular polymers, for instance, are formed by the coordination of ligands to metal ions. frontiersin.org Derivatives of (2R)-2-phenylpiperidine could be designed to act as chiral ligands in such systems, leading to the creation of chiral polymers with interesting optical or electronic properties. The phenyl group also allows for π-π stacking interactions, which can further influence the self-assembly process. frontiersin.org Exploring the co-crystallization of this compound with other molecules could also lead to new crystalline materials with unique properties. nih.gov

Table of Research Findings

Research AreaFocusKey Findings & Future Potential
Catalysis Development of Chiral LigandsThe (2R)-2-phenylpiperidine scaffold is a valuable building block for creating new P,N-ligands and chiral guanidine organocatalysts for asymmetric reactions. nih.govrsc.org
Asymmetric Synthesis Chiral Building BlockCan be used as a starting material for the stereocontrolled synthesis of complex, polysubstituted piperidines with potential biological activity. nih.govresearchgate.net
Chemical Biology Biological and Chemical ProbesThe rigid, chiral structure is an ideal starting point for designing highly selective probes to study biological targets like GPCRs. nih.govnih.gov
Green Chemistry Sustainable Synthetic RoutesApplication of green solvents, flow chemistry, and catalytic methods can lead to more environmentally friendly and efficient synthesis of the title compound and its derivatives. nih.govasianpubs.orgmdpi.com
Materials Science Supramolecular AssembliesThe combination of chirality, hydrogen bonding, and π-stacking capabilities allows for its use in creating chiral supramolecular polymers and materials. nih.govfrontiersin.org

Q & A

Q. What are the optimal reaction conditions for synthesizing (2R)-2-phenylpiperidine hydrochloride?

Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction. For example, 2-chloropyridine reacts with (R)-piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF)) to form the piperidine-pyridine intermediate. Subsequent treatment with hydrochloric acid yields the hydrochloride salt . Key parameters include:

  • Temperature : 80–100°C for 12–24 hours.
  • Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can researchers confirm the enantiomeric purity of this compound?

Methodological Answer : Chiral resolution techniques are critical:

  • Chiral HPLC : Use columns like Chiralpak IA or IB with mobile phases (hexane:isopropanol, 90:10) and UV detection at 254 nm. Retention times distinguish (2R) from (2S) enantiomers .
  • Optical Rotation : Compare observed [α]D values with literature data (e.g., +15.2° for (2R)-enantiomer in methanol) .
  • NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of proton signals for enantiomeric differentiation .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer :

  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₄ClN, [M+H]⁺ = 204.0822) .
  • ¹H/¹³C NMR : Key signals include piperidine protons (δ 2.8–3.5 ppm) and aromatic protons (δ 7.2–7.6 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and salt formation (Cl⁻ counterion interactions) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its receptor binding affinity?

Methodological Answer : The (2R)-configuration enhances binding to chiral receptors (e.g., GPR88, σ receptors). Experimental approaches include:

  • Molecular Docking : Compare (2R) vs. (2S) enantiomer interactions using software like AutoDock Vina. The (2R)-form shows higher binding energy (-9.2 kcal/mol) due to optimal phenyl group orientation .
  • In Vitro Assays : Measure EC₅₀ values in receptor activation studies (e.g., 1140 nM for GPR88 agonism in WT mice striatal membranes) .

Q. How can researchers resolve contradictory data in pharmacological studies of this compound?

Methodological Answer : Common contradictions arise from impurity interference or assay variability. Mitigation strategies:

  • Purity Validation : Use HPLC-MS to detect trace impurities (e.g., 2-phenylpiperidine or residual solvents) that may skew bioactivity results .
  • Dose-Response Reproducibility : Perform triplicate assays across multiple cell lines (e.g., HEK293 vs. CHO-K1) to isolate compound-specific effects .
  • Control Experiments : Include enantiomeric controls (2S-form) and reference standards (e.g., dexmethylphenidate HCl) to validate selectivity .

Q. What strategies improve the stability of this compound in aqueous solutions?

Methodological Answer : The hydrochloride salt enhances stability but is hygroscopic. Recommended protocols:

  • Storage : -20°C under argon, with desiccants (silica gel) to prevent hydrolysis .
  • Buffered Solutions : Use pH 4–5 acetate buffers to minimize degradation (t½ > 48 hours at 25°C) .
  • Lyophilization : Freeze-dry aliquots for long-term storage; reconstitute in degassed solvents .

Q. How can researchers design experiments to study the metabolic pathways of this compound?

Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-MS/MS. Major pathways include N-demethylation and piperidine ring oxidation .
  • Isotope Labeling : Synthesize ¹⁴C-labeled compound to track metabolite distribution in vivo .
  • Enzyme Inhibition Studies : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Key Considerations for Researchers

  • Safety : Handle with PPE (gloves, goggles) due to acute toxicity (Category 4, dermal/oral) .
  • Ethical Compliance : Use approved protocols for in vivo studies; avoid human/animal exposure without regulatory approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.